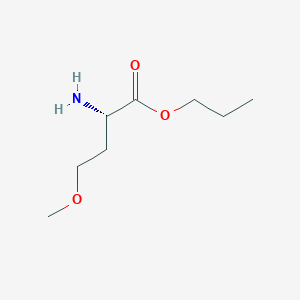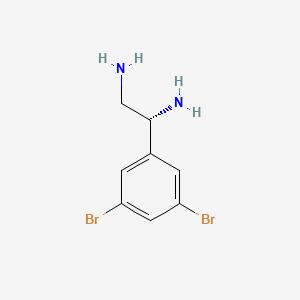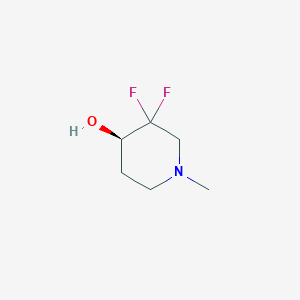![molecular formula C15H21N3O4 B12441810 Tert-butyl (3S)-3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate CAS No. 1000370-77-3](/img/structure/B12441810.png)
Tert-butyl (3S)-3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (3S)-3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a tert-butyl ester group and a nitrophenylamino substituent on the pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3S)-3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with 2-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a building block in the synthesis of biologically active compounds.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential use in drug discovery and development.
- Evaluated for its pharmacological properties and potential therapeutic applications.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new catalysts and reagents for industrial processes.
Wirkmechanismus
The mechanism of action of tert-butyl (3S)-3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The pyrrolidine ring provides a rigid framework that can interact with biological targets, potentially leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl (3S)-3-[(2-aminophenyl)amino]pyrrolidine-1-carboxylate: Similar structure but with an amino group instead of a nitro group.
Tert-butyl (3S)-3-[(2-methylphenyl)amino]pyrrolidine-1-carboxylate: Similar structure but with a methyl group instead of a nitro group.
Uniqueness:
- The presence of the nitrophenyl group in tert-butyl (3S)-3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate imparts unique chemical reactivity and potential biological activity.
- The combination of the tert-butyl ester and nitrophenylamino substituent provides a distinct chemical profile that can be leveraged in various applications.
Eigenschaften
CAS-Nummer |
1000370-77-3 |
|---|---|
Molekularformel |
C15H21N3O4 |
Molekulargewicht |
307.34 g/mol |
IUPAC-Name |
tert-butyl (3S)-3-(2-nitroanilino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H21N3O4/c1-15(2,3)22-14(19)17-9-8-11(10-17)16-12-6-4-5-7-13(12)18(20)21/h4-7,11,16H,8-10H2,1-3H3/t11-/m0/s1 |
InChI-Schlüssel |
OYKVDHNZFSJFAJ-NSHDSACASA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)NC2=CC=CC=C2[N+](=O)[O-] |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




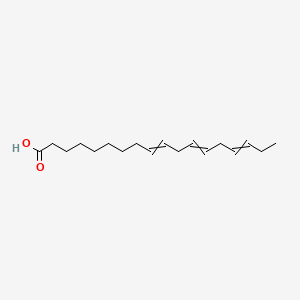
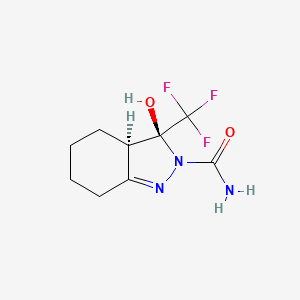


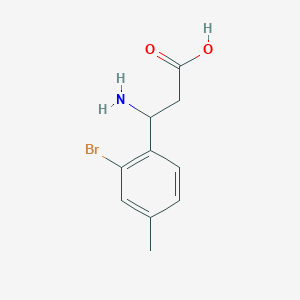


![[1-(2-Amino-phenyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B12441802.png)
![N-(4-Methoxyphenyl)-N-[1-(trifluoromethyl)-3-butenyl]amine hydrochloride](/img/structure/B12441813.png)
